molecular formula C14H19NO2 B186087 N-cyclohexyl-4-methoxybenzamide CAS No. 33739-91-2

N-cyclohexyl-4-methoxybenzamide

Cat. No. B186087
CAS RN: 33739-91-2
M. Wt: 233.31 g/mol
InChI Key: IMMPTCOVSXOBPZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxybenzamide is a chemical compound with the linear formula C14H19NO2 . It has a molecular weight of 233.313 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-cyclohexyl-4-methoxybenzamide is defined by its linear formula, C14H19NO2 . The molecular weight of this compound is 233.313 .

Scientific Research Applications

  • Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation were realized, offering a method for coupling under acid-controlled conditions (Xu et al., 2018).

  • The synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, which are potent dopamine D3 receptor ligands, showed that replacing the flexible butyl linker with a cyclohexyl linker improved D3-receptor affinity and selectivity (Leopoldo et al., 2006).

  • An oxidant- and metal-free synthesis method for 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes was developed, notable for its high yields, one-pot procedure, and absence of toxic byproducts (Cheng et al., 2014).

  • Novel 5-hydroxytryptamine 4 (5-HT4) receptor agonists were synthesized, showing promising gastroprokinetic activity. This includes compounds like 4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide, which enhanced gastric motility and gastric emptying in dogs (Suzuki et al., 1998).

  • The structure of glibenclamide, an antidiabetic drug containing a cyclohexylamino group, was studied in both solution and solid states, providing insight into its stability and conformation (Sanz et al., 2012).

Safety And Hazards

Sigma-Aldrich provides N-cyclohexyl-4-methoxybenzamide to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-cyclohexyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMPTCOVSXOBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323453
Record name N-cyclohexyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-methoxybenzamide

CAS RN

33739-91-2
Record name NSC404048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
N Auzeil, M Largeron, MB Fleury - Journal of the Chemical Society …, 1999 - pubs.rsc.org
Tertiary pyridinecarboxamides 1–9 and related benzamides 10–18 bearing a tert-butyl substituent were found to undergo alkyl–nitrogen heterolysis under unusually mild conditions. …
Number of citations: 19 pubs.rsc.org
TT Hoang, HTH Nguyen, TT Le, DT Le, T Truong… - Tetrahedron, 2016 - Elsevier
… The coupling reaction of 4-methoxybenzamide with cyclohexane afforded 87% yield of N-cyclohexyl-4-methoxybenzamide (entry 3), while 65% yield of N-cyclohexyl-4-…
Number of citations: 12 www.sciencedirect.com
XY Ji, HQ Wang, LH Hao, WY He, RM Gao, YP Li… - Molecules, 2013 - mdpi.com
A series of novel N-phenylbenzamide derivatives were synthesized and their anti-EV 71 activities were assayed in vitro. Among the compounds tested, 3-amino-N-(4-bromophenyl)-4-…
Number of citations: 29 www.mdpi.com
XD Lang, LN He - ChemSusChem, 2018 - Wiley Online Library
… The thus generated CO gas was trapped by the Pd-catalyzed aminocarbonylation of p-iodoanisole with cyclohexylamine at 80 C for 24 h, yielding N-cyclohexyl-4-methoxybenzamide (2 …
B Kaboudin, Y Abedi - Synthesis, 2009 - thieme-connect.com
… Of additional significance, N-cyclohexyl-4-methoxybenzamide (1j) and N-(4-methoxyphenyl)benzamide (1k) undergo demethylation-mesylation at 80 C in 78% and 85% yields, …
Number of citations: 14 www.thieme-connect.com
D Yao, J You, X Yang, J Zhang… - Journal of Enzyme …, 2023 - Taylor & Francis
ATPase family AAA domain-containing protein 2 (ATAD2) has been emerging as a hot anti-cancer drugable target due to its oncogenic epigenetic modification closely associated with …
Number of citations: 4 www.tandfonline.com
Y Kawagoe, K Moriyama, H Togo - Tetrahedron, 2013 - Elsevier
Ion-supported Ph 3 P, 4-(diphenylphosphino)benzyltrimethylammonium bromide (IS-Ph 3 P), could be used for the facile amidation of a wide range of carboxylic acids with amines in …
Number of citations: 30 www.sciencedirect.com
F Panahi, F Jamedi, N Iranpoor - European Journal of Organic …, 2016 - Wiley Online Library
A Nickel‐catalyzed reductive process is described for the direct amidation of benzyl and aryl halides using carbodiimides as the amidating agent. Moreover, aryl and benzyl C–O …
W Yao, H Fang, Q He, D Peng, G Liu… - The Journal of Organic …, 2019 - ACS Publications
Reported herein is the development of a simple but practical catalytic system for the selective reduction of amides with hydrosilane or hydrosiloxane. Low-cost and readily available …
Number of citations: 33 pubs.acs.org
JM Orduña, G Domínguez, J Pérez-Castells - RSC advances, 2021 - pubs.rsc.org
The synthesis of amides from thiols through a cobalt-catalyzed aminocarbonylation is shown. After optimizing all the reaction parameters, the methodology makes possible the obtention …
Number of citations: 4 pubs.rsc.org

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